REACTION_CXSMILES
|
CS(C)=O.CC(C)([O-])C.[K+].[SH:11][C:12]1[NH:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1.C(O[CH2:25][C:26]1[C:31]([CH3:32])=[C:30]([O:33][CH2:34][CH:35]2[CH2:40][O:39][C:38]([CH3:42])([CH3:41])[O:37][CH2:36]2)[C:29]([CH3:43])=[CH:28][N:27]=1)(=O)C>C1(C)C=CC=CC=1>[CH3:41][C:38]1([CH3:42])[O:39][CH2:40][CH:35]([CH2:34][O:33][C:30]2[C:29]([CH3:43])=[CH:28][N:27]=[C:26]([CH2:25][S:11][C:12]3[NH:16][C:15]4[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=4[N:13]=3)[C:31]=2[CH3:32])[CH2:36][O:37]1 |f:1.2|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
262 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
349 mg
|
Type
|
reactant
|
Smiles
|
SC=1NC2=C(N1)C=CC=C2
|
Name
|
(4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl acetate
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=NC=C(C(=C1C)OCC1COC(OC1)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred in a nitrogen atmosphere at 150° C. for 3 hours and 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with a diluted aqueous sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline solution, dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was subjected twice to silica gel column chromatography (elution solvent: n-heptane/ethyl acetate=1/1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)COC1=C(C(=NC=C1C)CSC1=NC2=C(N1)C=CC=C2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 441 mg | |
YIELD: PERCENTYIELD | 68.8% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |